1-tert-butyl-3-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-tert-butyl-3-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a tert-butyl group at position 1, an ethoxyphenyl group at position 3, and a carboxylic acid group at position 4
Preparation Methods
The synthesis of 1-tert-butyl-3-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl bromide in the presence of a strong base, such as sodium hydride, to form the tert-butyl-substituted pyrazole.
Attachment of the ethoxyphenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the pyrazole ring reacts with an ethoxy-substituted benzene derivative.
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
1-tert-butyl-3-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles, such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-tert-butyl-3-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine: The compound has potential applications in drug discovery and development. Its structural features may allow it to act as a lead compound for the design of new therapeutic agents targeting specific diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
1-tert-butyl-3-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-tert-butyl-3-phenyl-1H-pyrazole-4-carboxylic acid: This compound lacks the ethoxy group, which may result in different chemical and biological properties.
1-tert-butyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid: The presence of a methoxy group instead of an ethoxy group can influence the compound’s reactivity and interactions with biological targets.
1-tert-butyl-3-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be exploited in various research and industrial contexts.
Properties
IUPAC Name |
1-tert-butyl-3-(2-ethoxyphenyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-5-21-13-9-7-6-8-11(13)14-12(15(19)20)10-18(17-14)16(2,3)4/h6-10H,5H2,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCHBZADKCRWTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN(C=C2C(=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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